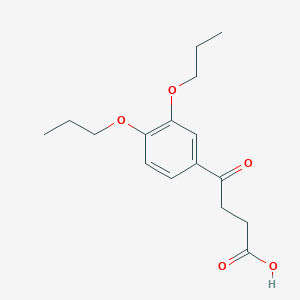

4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid

Description

4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid is recognized as a useful research chemical. cymitquimica.com Its molecular structure is characterized by a 4-oxobutanoic acid core, which is a versatile scaffold in the development of new therapeutic agents. The properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 568553-00-4 |

| Molecular Formula | C16H22O5 |

| Molecular Weight | 294.34 g/mol |

| Purity | 97% |

| Source: CymitQuimica cymitquimica.com |

The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, is a fundamental building block in medicinal chemistry. nih.gov This scaffold and its derivatives are utilized in the synthesis of a variety of complex molecules with potential therapeutic applications. The inherent reactivity of the ketone and carboxylic acid functional groups allows for diverse chemical modifications, making it an attractive starting point for the design of new drugs.

The concept of a "scaffold" is central to modern drug discovery. nih.gov A scaffold represents the core structure of a molecule that is responsible for its primary biological activity. By modifying the peripheral chemical groups attached to the scaffold, medicinal chemists can fine-tune the compound's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The 4-oxobutanoic acid framework serves as a privileged scaffold, meaning it is a molecular framework that is recurrently found in bioactive compounds. mdpi.com

The research landscape for substituted oxobutanoic acid analogues is broad and dynamic, with numerous studies exploring their potential in various therapeutic areas. Scientists are actively investigating how different substituents on the core scaffold influence biological activity. This exploration of structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents. nih.gov

The synthesis of various analogues allows researchers to probe the specific interactions between the molecule and its biological target. For instance, the introduction of different functional groups can alter a compound's ability to bind to a specific receptor or enzyme. Research into analogues of 2-amino-4-phosphonobutanoic acid, a related structure, has demonstrated how stereoisomerism and conformational constraints can significantly impact biological potency and selectivity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-9-20-14-7-5-12(11-15(14)21-10-4-2)13(17)6-8-16(18)19/h5,7,11H,3-4,6,8-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJQZEBRVXTLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 3,4 Dipropoxyphenyl 4 Oxobutanoic Acid

Established Synthetic Pathways for 4-Alkoxyphenyl-4-oxobutanoic Acids

The primary and most well-established method for synthesizing 4-alkoxyphenyl-4-oxobutanoic acids is the Friedel-Crafts acylation. This reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. nih.gov

Friedel-Crafts Acylation Strategies Involving Succinic Anhydride (B1165640)

The Friedel-Crafts acylation provides a direct route to 4-aryl-4-oxobutanoic acids through the reaction of an aromatic compound with succinic anhydride. wikipedia.orgaskfilo.com The reaction is an electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking an acylium ion electrophile generated in situ. vedantu.com

The process begins with the activation of succinic anhydride by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). wikipedia.orgvedantu.com The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the other carbonyl carbon highly electrophilic. This complex can then generate the key acylium ion intermediate. The aromatic substrate, in this case, an alkoxybenzene, then attacks the electrophilic acylium ion. This is a stepwise process involving the formation of a delocalized carbocation intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the ring, yielding the final 4-alkoxyphenyl-4-oxobutanoic acid product. vedantu.comstackexchange.com

A general representation of this reaction is as follows: Alkoxybenzene + Succinic Anhydride --(Lewis Acid)--> 4-Alkoxyphenyl-4-oxobutanoic acid

This method is widely used for various substituted benzenes. For instance, the acylation of toluene (B28343) with succinic anhydride using an aluminum chloride catalyst is a common preparation in undergraduate chemistry labs to produce 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org Similarly, reacting biphenyl (B1667301) with succinic anhydride in the presence of AlCl₃ yields 4-(4-biphenylyl)-4-oxo-butanoic acid. google.com

Novel Synthetic Route Development for 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic Acid and its Analogues

The synthesis of the specific compound this compound (CAS No: 568553-00-4) follows the established Friedel-Crafts acylation pathway. biomall.in The starting aromatic substrate is 1,2-dipropoxybenzene, which is acylated with succinic anhydride.

The reaction proceeds as follows: 1,2-Dipropoxybenzene + Succinic Anhydride --(AlCl₃)--> this compound

The two propoxy groups on the benzene (B151609) ring are activating and ortho-, para-directing. The acylation is expected to occur at the position para to one of the propoxy groups (position 4), which is the least sterically hindered site and is activated by both electron-donating groups.

The synthesis of analogues, such as 4-aryl-4-oxobutanoic acids with different substitution patterns, is also well-documented and follows the same fundamental principles. arabjchem.org These compounds are valuable as intermediates in the synthesis of various heterocyclic systems and other complex molecules. arabjchem.org For instance, they can be used to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org

Chemoenzymatic Synthesis and Biocatalytic Transformations of Oxobutanoic Acid Structures

Chemoenzymatic synthesis combines traditional chemical methods with biocatalytic steps, leveraging the high selectivity and mild reaction conditions of enzymes. dntb.gov.ua For oxobutanoic acid structures, biocatalysis offers powerful tools for creating chiral molecules that are difficult to produce with high enantiomeric purity through conventional chemistry.

Enzymes, particularly oxidoreductases, are employed for the stereoselective transformation of keto acids and their derivatives. Ene-reductases from the Old Yellow Enzyme (OYE) family, for example, can catalyze the asymmetric bioreduction of α,β-unsaturated γ-keto esters with excellent stereoselectivity and high conversion rates. researchgate.net This allows for the synthesis of chiral γ-oxo esters, which are valuable building blocks for biologically active molecules. researchgate.net

Biocatalytic cascades have also been developed for the N-alkylation of amines using carboxylic acids, a process that can be applied to structures related to oxobutanoic acids. acs.org These cascades may involve a carboxylic acid reductase (CAR) to convert the acid to an aldehyde, which is then used by a reductive aminase (RedAm) to alkylate an amine. acs.org Additionally, the reduction of various oxo-acids by enzymes present in tissue extracts has been studied, demonstrating the broad potential of biocatalysts in transforming these structures. nih.gov

The combination of an enantioselective enzymatic oxidation with a non-stereoselective chemical reduction is a known strategy for the deracemization of various compounds, a concept that can be extended to chiral acid derivatives. nih.gov The table below lists some enzyme classes and their potential applications in modifying oxobutanoic acid structures.

| Enzyme Class | Transformation Type | Application Example |

| Ene-Reductases (OYEs) | Asymmetric reduction of C=C bonds | Stereoselective reduction of α,β-unsaturated γ-keto esters to produce chiral γ-oxo esters. researchgate.net |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | Part of a cascade for converting acids into other functional groups, such as amines. acs.org |

| Oxidases/Dehydrogenases | Oxidation/Reduction of functional groups | Enantioselective oxidation of one enantiomer in a racemic mixture as part of a deracemization process. nih.gov |

| Hydrolases | Hydrolysis of esters or amides | Can be used for the kinetic resolution of racemic esters of oxobutanoic acids. dntb.gov.ua |

These biocatalytic methods provide greener and more efficient alternatives for producing enantiomerically pure compounds, contributing to the development of advanced materials and pharmaceuticals. rsc.org

Structural Modification and Analog Design Based on the 4 3,4 Dipropoxyphenyl 4 Oxobutanoic Acid Core

Structure-Activity Relationship (SAR) Studies of 4-Oxobutanoic Acid Derivatives for Biological Modulation

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-oxobutanoic acid, these studies typically involve synthesizing a series of analogs with systematic variations in their molecular architecture and evaluating their effects in biological assays.

One notable study investigated a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids for their antiproliferative activity against human cervix carcinoma (HeLa) cells. asianpubs.org The core structure is similar to 4-oxobutanoic acid, with modifications at the 2-position and various substituents on the aryl ring. The findings from this research demonstrated a strong correlation between the lipophilicity of the aryl substituents and the observed antiproliferative effects. asianpubs.org

The table below summarizes the antiproliferative activity of selected compounds from this study, highlighting the influence of different substituents on the phenyl ring.

| Compound ID | Aryl Substituent | Antiproliferative Activity (IC50 in µM) |

| 1 | 2,4,6-trimethylphenyl | 1.18 |

| 2 | 2,4,6-triethylphenyl | 0.77 |

| 3 | 2,4,6-triisopropylphenyl | 1.05 |

| 4 | 4-methoxyphenyl | 18.26 |

| 5 | 2,4-dimethoxyphenyl | 29.48 |

| 6 | 4-chlorophenyl | 10.99 |

| 7 | 4-bromophenyl | 11.75 |

The data reveals that bulky, lipophilic alkyl groups at the 2, 4, and 6 positions of the phenyl ring (compounds 1-3) lead to significantly higher potency compared to methoxy (B1213986) or halogen substituents. asianpubs.org Specifically, the 2,4,6-triethylphenyl derivative (compound 2) was among the most active. In contrast, the presence of more polar methoxy groups (compounds 4 and 5) or halogens (compounds 6 and 7) resulted in a marked decrease in activity. This suggests that hydrophobic interactions between the aryl moiety and the biological target are a key determinant of the antiproliferative activity of this class of compounds.

In another study, a series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids were synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net These compounds represent a modification of the butanoic acid chain, introducing a double bond and a hydrazone group. The research indicated that the nature of the substituent on the aryl ring played a significant role in the observed biological effects, with different substituents favoring different activities. researchgate.net

Rational Design of Novel Analogues with Altered Substituents on the Phenyl and Butanoic Acid Moieties

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create new, more effective compounds. Based on the SAR insights, novel analogues of 4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid can be designed with specific modifications to the phenyl ring and the butanoic acid chain to enhance desired biological activities.

For instance, building on the knowledge that lipophilicity on the phenyl ring is beneficial for certain activities, one could rationally design analogues of this compound where the propoxy groups are replaced with other lipophilic moieties of varying sizes and flexibilities. This could include longer alkyl chains, cycloalkyl groups, or substituted phenoxy groups. The aim would be to optimize the hydrophobic interactions with the target protein.

Modification of the butanoic acid moiety offers another avenue for rational design. The carboxyl group is often a key interaction point with biological targets, but it can also contribute to poor cell permeability. Therefore, replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides could maintain the key interactions while improving pharmacokinetic properties.

An example of rational design in a related series of compounds is the development of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives as selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists. nih.gov In this case, the 4-oxobutanoic acid core was attached to a more complex heterocyclic system to achieve high potency and selectivity for the S1P₁ receptor, which has therapeutic potential in autoimmune diseases. nih.gov This demonstrates how the 4-oxobutanoic acid unit can serve as a key component in the design of targeted therapies.

Further modifications to the butanoic acid chain could involve introducing conformational constraints. For example, the synthesis of cyclic analogues where the butanoic acid chain is part of a ring system could lock the molecule into a specific conformation that might have a higher affinity for the target.

Stereochemical Considerations in the Synthesis and Biological Evaluation of Chiral Oxobutanoic Acid Derivatives

The introduction of a chiral center into a drug molecule can have profound effects on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers of a chiral drug. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer).

In the context of 4-oxobutanoic acid derivatives, a chiral center can be introduced at various positions, for example, by substitution at the 2- or 3-position of the butanoic acid chain. The synthesis of such chiral derivatives requires stereoselective methods to produce a single enantiomer or a mixture enriched in one enantiomer. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

A study on chiral amides synthesized from diacetyl-L-tartaric acid anhydride (B1165640) and various anilines provides insight into the importance of stereochemistry in the biological activity of related structures. asianpubs.org Although not directly 4-aryl-4-oxobutanoic acids, these compounds contain a chiral butanoate-derived core. The study found that the different stereoisomers exhibited varying levels of antibacterial and antifungal activity. For example, the compound methyl-2,3-diacetoxy-4-oxo-4-(2'-methoxyphenylamino)butanoate showed significant antibacterial activity, while methyl-2,3-diacetoxy-4-oxo-4-(4'-bromophenylamino)butanoate displayed notable antifungal properties, highlighting that both the stereochemistry and the nature of the aryl substituent are critical for determining the biological activity profile. asianpubs.org

The biological evaluation of individual enantiomers of chiral oxobutanoic acid derivatives is essential. This involves separating the enantiomers (resolution) if a racemic mixture is synthesized, or using an asymmetric synthesis to produce them individually. The separated enantiomers are then tested in biological assays to determine if the desired activity is stereospecific. If one enantiomer is found to be significantly more active and/or has a better safety profile, it would be the preferred candidate for further development. This approach, known as chiral switching, has been successfully applied to many drugs.

Mechanistic Studies of 4 3,4 Dipropoxyphenyl 4 Oxobutanoic Acid and Its Bioactive Analogues

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 4-phenyl-4-oxobutanoic acid have been identified as a significant class of enzyme inhibitors, particularly targeting a key enzyme in the tryptophan degradation pathway.

Kynurenine (B1673888) 3-monooxygenase (KMO), previously known as kynurenine 3-hydroxylase, is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. nih.govnih.gov Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases because it can reduce the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and increase the levels of the neuroprotective kynurenic acid. nih.govnih.gov

A structure-activity relationship (SAR) study of 4-phenyl-4-oxobutanoic acid derivatives identified several potent inhibitors of KMO. nih.gov The research highlighted that modifications to the side-chain of the benzoylalanine structure led to compounds with significant inhibitory activity. nih.gov Among the derivatives synthesized and tested, two compounds emerged as particularly effective. nih.gov

| Compound Name | Structure | IC50 (nM) |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro substituted phenyl ring with a hydroxy group at the 2-position of the butanoic acid chain. | Data not specified in abstract |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 3,4-dichloro substituted phenyl ring with a benzyl (B1604629) group at the 2-position of the butanoic acid chain. | Data not specified in abstract |

These compounds were noted as the most interesting derivatives from the study, indicating potent inhibition. nih.gov Another related compound, (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A), demonstrated an IC50 of 200 nM against KMO. researchgate.net A more potent inhibitor from the broader class of 4-aryl-4-oxobutanoic acids, known as UPF-648, has an IC50 of 20 nM. medchemexpress.com This compound has been shown to shift the kynurenine pathway towards the synthesis of the neuroprotective kynurenic acid (KYNA). medchemexpress.com

Computational studies have been instrumental in understanding how these inhibitors interact with the KMO active site. nih.gov Although the initial studies in 1998 did not include molecular docking, later research on related inhibitors like UPF-648 has provided significant insights. nih.govnih.gov The first crystal structure of KMO from Saccharomyces cerevisiae was solved in complex with UPF-648. nih.gov

This structural data revealed that the inhibitor binds close to the flavin adenine (B156593) dinucleotide (FAD) cofactor, causing a conformational change that blocks the substrate (kynurenine) from accessing the active site. nih.govmedchemexpress.com Key interactions include:

Carboxylate Binding : The carboxylate group of the inhibitor forms interactions with conserved residues Arginine 83 (Arg83) and Tyrosine 97 (Tyr97). nih.gov

Hydrophobic Interactions : The dichlorobenzene part of the molecule is situated in a hydrophobic pocket, flanked by residues such as Leu221, Leu234, Met230, and Phe322. nih.gov

These findings from yeast KMO are considered applicable to human KMO, as the active site architecture is highly conserved, making the KMO-UPF-648 structure a valuable model for designing new drugs. nih.govmedchemexpress.com Pharmacophore models based on these structures have been developed to screen for new, potent inhibitors of KMO. nih.gov

Modulation of Cellular Pathways by Oxobutanoic Acid Derivatives

Beyond single-enzyme inhibition, related compounds have been shown to modulate complex cellular pathways, including those central to cancer development.

The fusion protein RUNX1/ETO, a product of the t(8;21) chromosomal translocation, is a key driver in certain types of acute myeloid leukemia (AML). nih.govnih.gov The oncogenic activity of RUNX1/ETO is dependent on its ability to form a tetramer, a complex of four protein units. nih.govresearchgate.net This tetramerization is mediated by the nervy homology region 2 (NHR2) domain. nih.govmedchemexpress.com

A small molecule, designated as compound 7.44 (also known as RUNX1/ETO tetramerization-IN-1), was identified as the first-in-class inhibitor of this process. nih.govmedchemexpress.com This compound serves as an important case study for how oxobutanoic acid-related structures can modulate transcriptional regulation. Compound 7.44 functions by mimicking three critical amino acids at the NHR2 domain's "hot spot," thereby blocking the formation of the oncogenic tetramer. nih.gov The disruption of the tetramer, even shifting the equilibrium towards the dimeric form, is sufficient to inhibit the oncogenic function of RUNX1/ETO. nih.gov

| Compound Name | Target | Binding Affinity (Klig) | EC50 |

| Compound 7.44 | RUNX1/ETO NHR2 Domain | 3.75 ± 1.22 µM | 0.25 µM |

Biophysical assays and NMR spectroscopy have confirmed that compound 7.44 directly interacts with the NHR2 domain, interfering with the stability of the tetramer and leading to an increase in the dimer population. nih.govresearchgate.net

The inhibition of RUNX1/ETO tetramerization by compounds like 7.44 triggers a cascade of downstream cellular events, effectively reversing the leukemic state. nih.govresearchgate.net By disrupting the tetramer, the inhibitor restores the expression of genes that were suppressed by the oncogenic fusion protein. researchgate.netmedchemexpress.com

Key downstream effects include:

Restoration of Gene Expression : Chromatin immunoprecipitation (ChIP) assays showed that compound 7.44 reduces the binding of RUNX1/ETO to the promoter regions of its target genes, such as CD244 and OGG1, leading to their up-regulation. nih.gov

Inhibition of Cell Proliferation : The compound selectively inhibits the growth of RUNX1/ETO-dependent leukemia cell lines, such as SKNO-1 and Kasumi-1, while having no effect on RUNX1/ETO-negative cells. nih.govmedchemexpress.com

Induction of Myeloid Differentiation : Treatment with the inhibitor leads to a significant increase in the differentiation of leukemia cells, as marked by the expression of the surface protein CD11b. nih.gov

Modulation of Signaling Pathways : Compound 7.44 has also been reported to interfere with the JNK signaling pathway. nih.govmedchemexpress.com

These findings demonstrate that targeting protein-protein interactions like RUNX1/ETO tetramerization is a viable strategy to inhibit its oncogenic function and represents a key molecular mechanism for this class of compounds. nih.gov

Pre Clinical Investigations of Biological Activity Non Clinical

In Vitro Anti-inflammatory Activity of Substituted Oxobutanoic Acid Analogues

The 4-oxobutanoic acid framework is a recurring motif in compounds screened for anti-inflammatory properties. Studies on various analogues have demonstrated notable activity in in vitro assays designed to measure inflammation. For instance, a series of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized and found to possess pronounced anti-inflammatory activity. nih.govarabjchem.org Similarly, other research has identified 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives as having both analgesic and anti-inflammatory effects. nih.gov

The mechanism of action for the anti-inflammatory effects of butanoic acid derivatives is an area of active investigation. Some related compounds, such as 4-phenyl-3-butenoic acid, have been shown to exert their effects by inhibiting enzymes involved in the biosynthesis of inflammatory neuropeptides, without significant action on cyclooxygenase (COX) enzymes. nih.gov Other research on different butanoic acid derivatives points towards the inhibition of enzymes like COX-2 and 5-lipoxygenase (5-LOX) as a potential mechanism. semanticscholar.org The collective evidence suggests that the oxobutanoic acid scaffold is a promising backbone for the development of novel anti-inflammatory agents.

Table 1: In Vitro Anti-inflammatory Research on Substituted Oxobutanoic Acid Analogues

| Compound Class | Research Focus | Observed Effect/Activity | Potential Mechanism |

|---|---|---|---|

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | General Anti-inflammatory Screening | Pronounced anti-inflammatory activity reported. nih.govarabjchem.org | Not specified. |

| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives | Analgesic and Anti-inflammatory Activity | Demonstrated both analgesic and anti-inflammatory properties. nih.gov | Not specified. |

| 4-Phenyl-3-butenoic acid | Inhibition of Neuropeptide Bioactivation | Active in chronic inflammation models. nih.gov | Inhibition of peptidylglycine alpha-monooxygenase (PAM). nih.gov |

| Phenylbutanal and corresponding carboxylic acid analogues | Enzyme Inhibition Assays | Potent IC50 values in COX-1, COX-2, and 5-LOX assays. semanticscholar.org | Inhibition of COX and 5-LOX enzymes. semanticscholar.org |

| β-hydroxy-β-arylpropanoic acids | Carrageenan-induced Paw Edema | Significant anti-inflammatory activity, with some compounds surpassing ibuprofen. frontiersin.org | Potential COX-2 inhibition. frontiersin.org |

Antimicrobial Efficacy of Related Oxobutanoic Acid Derivatives against Microbial Strains

Derivatives of oxobutanoic acid have been evaluated for their ability to inhibit the growth of various pathogenic microbes. These studies have revealed that modifications to the core structure can yield compounds with significant antibacterial and antifungal properties.

One study focused on amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. nih.gov These compounds were tested against a panel of fungi and bacteria, demonstrating a range of efficacy. For example, certain derivatives showed excellent activity against the fungi Aspergillus fumigatus and Helminthosporium sativum. nih.gov Another investigation into (Z)-2-benzylidene-3-oxobutanamide derivatives found moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds also showing activity against multidrug-resistant Acinetobacter baumannii. nih.gov The minimum inhibitory concentration (MIC) for one of the most potent derivatives against MRSA was determined to be 2 µg/mL. nih.gov

Hydrazide derivatives of 4-aryl-2-hydroxy-4-oxobutenoic acids have also been synthesized and tested, revealing moderate antimicrobial activity. nih.govnih.gov These findings indicate that the 4-aryl-4-oxobutanoic acid scaffold serves as a viable foundation for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Oxobutanoic Acid Derivatives

| Compound/Derivative Class | Microbial Strain | Activity Measurement | Result |

|---|---|---|---|

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Aspergillus fumigatus | % Inhibition | 96.5% nih.gov |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Helminthosporium sativum | % Inhibition | 93.7% nih.gov |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Bacillus subtilis | % Inhibition | 37.6% nih.gov |

| Amide of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Pseudomonas aeruginosa | % Inhibition | 33.2% nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL nih.gov |

Neurobiological Research Applications of KYN 3-OHase Inhibitors in Excitotoxic Damage Models

A significant area of pre-clinical research for 4-aryl-4-oxobutanoic acids has been in the field of neurobiology, specifically as inhibitors of the enzyme kynurenine (B1673888) 3-hydroxylase (KYN 3-OHase), also known as kynurenine 3-monooxygenase (KMO). arabjchem.orgnih.gov This enzyme plays a critical role in the kynurenine pathway, the primary metabolic route for tryptophan degradation. arabjchem.orgmdpi.com

The kynurenine pathway can branch into two arms: a neuroprotective branch, leading to the formation of kynurenic acid (KYNA), and a potentially neurotoxic branch, which produces 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid. arabjchem.orgmdpi.com Quinolinic acid is an agonist of the NMDA receptor and can contribute to excitotoxic neuronal damage, a process implicated in several neurodegenerative diseases. frontiersin.orgmdpi.com KYNA, conversely, is an antagonist of glutamate (B1630785) receptors and is considered neuroprotective. semanticscholar.orgebi.ac.uk

By inhibiting KYN 3-OHase, the metabolic pathway is shifted away from the production of neurotoxic metabolites and towards the synthesis of neuroprotective KYNA. arabjchem.orgmdpi.com This strategy is being explored as a potential therapeutic mechanism for counteracting excitotoxic damage. A structure-activity relationship (SAR) study identified 4-phenyl-4-oxo-butanoic acid derivatives as a new class of KYN 3-OHase inhibitors. nih.govnih.gov Within this class, compounds with a 3,4-disubstituted phenyl ring were of particular interest.

Metabolic Pathways and Biotransformation of Oxobutanoic Acid Derivatives Excluding Human Clinical Metabolism

General Principles of Xenobiotic Metabolism Relevant to 4-Oxobutanoic Acids

The metabolism of xenobiotics is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH), rendering the molecule more reactive and a suitable substrate for subsequent reactions. mhmedical.commdpi.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate, or amino acids, which significantly increases their water solubility and facilitates their elimination from the body. mhmedical.comup.ptlongdom.org

For a molecule like 4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid, several metabolic transformations are plausible based on its functional groups:

Oxidation: The aromatic ring and the alkyl side chains are susceptible to oxidation, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes. mhmedical.commdpi.com The propoxy ether groups can undergo oxidative O-dealkylation. washington.edu

Reduction: The ketone group can be reduced to a secondary alcohol.

Hydrolysis: While the molecule lacks ester or amide bonds typically subject to hydrolysis, other enzymatic cleavages can occur.

Conjugation: The carboxylic acid group is a prime site for Phase II conjugation reactions. longdom.org It can form conjugates with glucuronic acid or amino acids. nih.goval-edu.com Furthermore, xenobiotic carboxylic acids can be activated to form coenzyme A (CoA) thioesters, which can then react with amino acids. up.ptnih.govacs.orgnih.gov

These metabolic processes primarily occur in the liver, which is rich in the necessary enzymes, but can also take place in other tissues. mhmedical.com The ultimate goal of this enzymatic machinery is detoxification and enhanced excretion. youtube.com

Enzymatic Transformations of Related Oxobutanoic Acid Compounds (e.g., Cytochrome P450-mediated reactions in biosynthesis)

While specific metabolic data for this compound is not available, the biotransformation of structurally related compounds provides insight into its likely metabolic pathways. The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics. mdpi.commdpi.comnih.gov

Cytochrome P450-Mediated Reactions: CYP enzymes catalyze a variety of oxidative reactions that are relevant to the structure of this compound. criver.com

Aromatic Hydroxylation: The dipropoxyphenyl ring can be hydroxylated at available positions, creating phenolic metabolites. These new hydroxyl groups can then undergo Phase II conjugation.

O-dealkylation: This is a common metabolic pathway for alkyl aryl ethers. washington.edu The propoxy groups are susceptible to CYP-mediated oxidation on the carbon atom adjacent to the ether oxygen. This forms an unstable hemiacetal intermediate that spontaneously breaks down, yielding a phenol (B47542) and propionaldehyde. washington.eduresearchgate.net Studies on other alkoxybenzenes have demonstrated this metabolic route. nih.gov

Ketone Reduction: The 4-oxo group can be reduced by carbonyl reductases to form a secondary alcohol, 4-hydroxy-4-(3,4-dipropoxyphenyl)butanoic acid. This introduces a new chiral center and a site for potential glucuronidation.

Aliphatic Hydroxylation: The butanoic acid side chain could also be a target for hydroxylation, although this is generally less favored than reactions on the aromatic ring or dealkylation.

Carboxylic Acid Conjugation: The carboxylic acid moiety is a key site for Phase II metabolism. Xenobiotic carboxylic acids are known to undergo conjugation reactions. nih.gov

Amino Acid Conjugation: This pathway involves a two-step process where the carboxylic acid is first activated to a reactive acyl-CoA thioester. al-edu.comnih.gov This intermediate then reacts with the amino group of an amino acid, such as glycine (B1666218) or glutamine, to form an amide conjugate. al-edu.com

Glucuronidation: The carboxylic acid can be directly conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

The potential enzymatic transformations are summarized in the table below.

| Reaction Type | Enzyme Family | Structural Site | Potential Metabolite |

|---|---|---|---|

| O-dealkylation | Cytochrome P450 | Propoxy groups | 4-(3-Hydroxy-4-propoxyphenyl)-4-oxobutanoic acid / 4-(4-Hydroxy-3-propoxyphenyl)-4-oxobutanoic acid |

| Aromatic Hydroxylation | Cytochrome P450 | Phenyl ring | Hydroxylated-4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid |

| Ketone Reduction | Carbonyl Reductases | Ketone group | 4-Hydroxy-4-(3,4-dipropoxyphenyl)butanoic acid |

| Amino Acid Conjugation | Acyl-CoA Synthetases / N-Acyltransferases | Carboxylic acid group | Glycine or Glutamine conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxylic acid group | Acyl glucuronide conjugate |

Theoretical Metabolic Fate Predictions and In Vitro Microsomal Stability Studies

In the absence of direct in vivo data, the metabolic fate of a novel compound is often investigated using a combination of theoretical (in silico) models and in vitro laboratory experiments. nih.gov

Theoretical Predictions: Computational models are increasingly used to predict the metabolic fate of xenobiotics. nih.govacs.org These tools use algorithms based on known metabolic pathways and substrate specificities of drug-metabolizing enzymes. nih.gov For this compound, such programs could predict the most likely sites of metabolism (SOMs) by CYP enzymes, for instance, identifying which of the propoxy groups is more likely to be dealkylated or the most probable position for aromatic hydroxylation. acs.org These predictions are valuable for guiding the design of subsequent in vitro studies and for prioritizing which potential metabolites to search for. nih.gov

In Vitro Microsomal Stability Studies: A primary method for assessing Phase I metabolism is the in vitro microsomal stability assay. domainex.co.ukmercell.com This experiment uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. evotec.com

The general procedure involves:

Incubation: The test compound is incubated at a set concentration (e.g., 1 µM) with liver microsomes from a relevant species (e.g., rat, dog, or human) at 37°C. creative-bioarray.comaxispharm.com

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH, which is required for CYP enzyme activity. domainex.co.ukaxispharm.com

Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). creative-bioarray.comaxispharm.com

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile (B52724), which precipitates the microsomal proteins. axispharm.com

Analysis: The samples are analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of the parent compound remaining at each time point. domainex.co.uk

From these data, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm plot of the percent remaining compound versus time. domainex.co.uk

Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of other physiological factors. It is expressed in units like µL/min/mg of microsomal protein. domainex.co.uk

These parameters allow for the classification of a compound's metabolic stability, as shown in the hypothetical data table below.

| Compound | In Vitro t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |

|---|---|---|---|

| Compound A (Control) | < 10 | > 139 | High Clearance |

| Compound B (Control) | 10 - 30 | 46 - 139 | Intermediate Clearance |

| Compound C (Control) | > 30 | < 46 | Low Clearance |

This table presents typical classification ranges for metabolic stability assays. The actual values for this compound would need to be determined experimentally.

A high clearance in this assay would suggest that the compound is rapidly metabolized by Phase I enzymes, potentially leading to a short duration of action in vivo. Conversely, low clearance indicates high metabolic stability. Such studies are crucial in early drug discovery for ranking and selecting compounds with favorable pharmacokinetic profiles. evotec.com

Advanced Analytical and Spectroscopic Characterization for Research Applications

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Metabolites

Advanced chromatographic techniques are indispensable for the assessment of purity and the isolation of potential metabolites of 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a synthesized batch of the compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (such as formic acid or trifluoroacetic acid) to ensure good peak shape. The retention time of the main peak corresponding to this compound would be a key identifier, and the integration of its peak area would allow for the quantification of its purity relative to any impurities.

For the isolation of metabolites, which may be present in complex biological matrices, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. This hyphenated technique combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry, allowing for the detection and tentative identification of metabolites even at very low concentrations.

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives and Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of novel derivatives and reaction intermediates of this compound. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the identity of newly synthesized derivatives or for identifying unknown reaction intermediates.

In a typical HRMS analysis, the compound is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolving power of the instrument allows for the differentiation of ions with very similar masses. Tandem mass spectrometry (MS/MS) experiments can be performed on the parent ion of this compound or its derivatives. In these experiments, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the molecule, helping to pinpoint the location of modifications in novel derivatives.

Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions

Spectroscopic methods are crucial for investigating the three-dimensional structure (conformation) and intermolecular interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for this purpose. One-dimensional NMR spectra (¹H and ¹³C NMR) provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, which helps to confirm the basic structure.

For a more detailed conformational analysis, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments can detect through-space interactions between protons that are close to each other in the three-dimensional structure, providing insights into the preferred conformation of the molecule in solution.

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation KYN 3-OHase Inhibitors and Neuroprotective Agents

The core structure of 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid suggests its potential as a modulator of the kynurenine (B1673888) pathway, a critical metabolic route for tryptophan. A key enzyme in this pathway is Kynurenine 3-monooxygenase (KYN 3-OHase or KMO), which converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it can decrease the production of neurotoxic compounds and concurrently increase the levels of the neuroprotective kynurenic acid. nih.govmdpi.comscbt.com

Future research could focus on synthesizing and screening a library of derivatives of this compound to identify potent and selective KMO inhibitors. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the dipropoxyphenyl and oxobutanoic acid moieties influence inhibitory activity and selectivity. gladstone.org The development of next-generation inhibitors would aim for improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, to effectively target neurological disorders.

Exploration of Novel Therapeutic Avenues for Inflammation and Microbial Infections Based on Oxobutanoic Acid Scaffold

The oxobutanoic acid scaffold is present in various compounds that have demonstrated biological activity, including anti-inflammatory and antimicrobial effects. researchgate.netnih.govresearchgate.netogarev-online.ru This suggests that this compound and its analogues could be explored for their potential in treating inflammatory conditions and microbial infections.

Research in this area would involve screening the compound and its derivatives in relevant in vitro and in vivo models of inflammation and infection. For instance, their ability to modulate inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or cytokines, could be investigated. nih.govnih.govmdpi.com Similarly, their efficacy against a panel of pathogenic bacteria and fungi could be assessed to determine their antimicrobial spectrum. researchgate.netnih.govmdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Oxobutanoic Acid Research for De Novo Design and Prediction of Activity

AI/ML models could be trained on existing datasets of KMO inhibitors or other relevant therapeutic agents to predict the potential activity of novel this compound derivatives. nih.govcmu.eduaip.orgmedium.com This approach can significantly reduce the time and resources required for initial screening by prioritizing the synthesis and testing of the most promising candidates. Furthermore, generative AI models can be employed to design entirely new molecules based on the oxobutanoic acid scaffold with optimized properties for specific therapeutic targets.

Pre-clinical Development Challenges and Opportunities for Lead Optimization

The journey of a promising compound from initial discovery to a clinical candidate is fraught with challenges. For a small molecule inhibitor like a potential derivative of this compound, these hurdles include ensuring target selectivity, achieving a favorable pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and demonstrating a good safety profile. frontiersin.orgnih.govnumberanalytics.comwuxiapptec.com

Lead optimization efforts would focus on modifying the chemical structure to enhance potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. Overcoming challenges such as poor solubility or rapid metabolism will be critical for developing a viable drug candidate. Opportunities lie in the application of advanced drug delivery systems or formulation strategies to improve the bioavailability and therapeutic efficacy of the lead compounds.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

A common approach involves Friedel-Crafts acylation using maleic anhydride and a substituted aryl precursor (e.g., 3,4-dipropoxyphenyl derivatives) under acidic conditions . Optimization includes:

- Catalyst selection : AlCl₃ or FeCl₃ as Lewis catalysts.

- Solvent systems : Dichloromethane or nitrobenzene for high electrophilicity.

- Temperature control : 50–80°C to balance reaction rate and side-product formation. Post-synthesis, hydrolysis of the intermediate yields the target carboxylic acid. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

- ¹H/¹³C NMR : Confirm the presence of propoxy groups (δ ~1.0–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and the ketone/acid protons (δ ~2.6–3.0 ppm for CH₂, δ ~12–13 ppm for COOH) .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Validate carbonyl stretches (~1700–1750 cm⁻¹ for ketone and acid groups) .

Q. What safety protocols are critical during handling and storage?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Anhydrous conditions at 2–8°C to prevent hydrolysis of the propoxy groups .

Advanced Research Questions

Q. How do the 3,4-dipropoxy substituents influence electronic and steric effects in downstream reactions?

The electron-donating propoxy groups increase aryl ring electron density, enhancing reactivity in electrophilic substitutions (e.g., nitration, halogenation). Steric hindrance from the two propoxy groups may slow reactions at the para position. Computational studies (DFT) can map charge distribution and predict regioselectivity . For example, fluorinated analogs show altered reaction kinetics due to electronic effects .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Residual solvents : Ensure thorough drying (e.g., under high vacuum) to eliminate methanol/water peaks .

- Tautomerism : The β-ketoacid moiety may exist in equilibrium between keto and enol forms, affecting NMR splitting patterns. Use DMSO-d₆ to stabilize the enolic form for clearer analysis .

- Diastereomers : Chiral impurities from asymmetric synthesis require chiral HPLC or capillary electrophoresis for resolution .

Q. How can the biological activity of this compound be systematically evaluated?

- Enzyme assays : Test inhibition of COX-1/COX-2 or kynurenine hydroxylase using fluorometric assays, comparing IC₅₀ values to known inhibitors .

- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- SAR studies : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) to correlate structure with anti-inflammatory or antitumor activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or estrogen receptors, leveraging crystallographic data (PDB IDs: 5KIR, 1EQG) .

Methodological Notes

- Synthetic Reproducibility : Batch-to-batch variability can be minimized using automated flow reactors for precise temperature and stoichiometric control .

- Data Validation : Cross-validate spectral data with databases (e.g., PubChem, SciFinder) and report deviations in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.